molecular formula C19H13N5O4S2 B3310398 N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946203-60-7

N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B3310398
CAS No.: 946203-60-7
M. Wt: 439.5 g/mol
InChI Key: ZLSFUAGUDFJKEG-UHFFFAOYSA-N
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Description

“N-(4-(2-((6-nitrobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide” is a compound that belongs to a series of N-substituted-2-oxo-4-phenylazetidin-1-yl-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide derivatives . These compounds are synthesized using pharmacophoric features with aromatic hydrophobic aryl ring (A), NH-C=O as hydrogen bonding domain, the nitrogen atom as electron donor (D), and phenyl as distal aryl ring © .


Synthesis Analysis

The synthesis of these compounds involves a ligand-based drug design approach . The synthesized derivatives were characterized using NMR, mass, CHN analysis .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data . The 1H-NMR spectrum shows the presence of aromatic hydrogens, NH-C=O, and the nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were determined by their C, H, and N analysis . The FT-IR spectrum shows the presence of C–S, C=N, –N=O str of NO2, and amide C=O .

Mechanism of Action

The mechanism of action of these compounds involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Safety and Hazards

The safety and hazards of these compounds were evaluated through their anti-inflammation, analgesic, ulcerogenic, acute toxicity, and free radical scavenging action . The most active compound showed the highest IC50 values for COX-1 inhibition .

Future Directions

The future directions for these compounds involve further molecular docking studies to check the three-dimensional geometrical view of the ligand binding to their protein receptor . This will help in the development of more potent compounds with better anti-inflammatory properties .

Properties

IUPAC Name

N-[4-[2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O4S2/c25-16(22-19-21-14-7-6-13(24(27)28)9-15(14)30-19)8-12-10-29-18(20-12)23-17(26)11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,20,23,26)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSFUAGUDFJKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
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N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
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N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
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N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Reactant of Route 5
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N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Reactant of Route 6
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N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

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